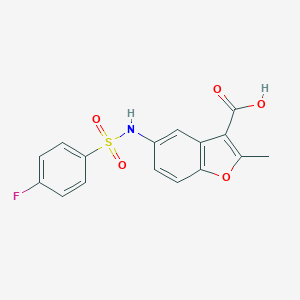

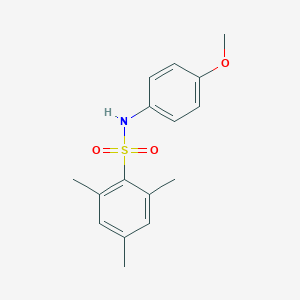

N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide

Übersicht

Beschreibung

N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide, also known as MTS, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MTS belongs to the class of sulfonamides, which are known for their antibacterial properties. However, MTS has been found to have unique properties that make it useful for a variety of research applications.

Wissenschaftliche Forschungsanwendungen

Medicine: Targeted Cancer Therapy

“N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide” derivatives have been explored for their potential in targeted cancer therapy. These compounds have shown promise in inhibiting key proteins involved in cancer cell proliferation and survival . By designing molecules that can selectively bind to cancer-specific receptors or enzymes, researchers aim to develop treatments that are more effective and have fewer side effects than conventional chemotherapy.

Materials Science: Hole Transporting Materials

In the realm of materials science, derivatives of this compound have been investigated for their use as hole transporting materials (HTMs) in perovskite solar cells . HTMs are crucial for the efficient operation of these cells, and the derivatives of “N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide” offer promising characteristics such as good stability and high hole mobility, which are essential for high device performance.

Environmental Science: Nitroaromatic Compounds Mitigation

The environmental impact of nitroaromatic compounds (NACs) is a significant concern due to their persistence and toxicity. Research has been conducted on the mitigation of NACs, where derivatives of “N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide” could play a role in the development of more effective degradation methods or as safer alternatives .

Analytical Chemistry: Odour Activity Correlation

In analytical chemistry, the structural modifications of acrylates, which include methoxyphenyl groups, have been correlated with odour activity . Understanding these relationships is crucial for the development of materials with desired sensory properties and for the identification of potential off-odorants in various products.

Biochemistry: Inhibitors for Cancer Treatment

Biochemical applications of “N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide” derivatives include the development of inhibitors against specific receptors like EGFR and VEGFR-2, which are implicated in the progression of triple-negative breast cancer . These inhibitors are designed using computational methods to ensure high affinity and specificity towards the target proteins.

Pharmacology: Drug Development

In pharmacology, the compound’s derivatives are being studied for their therapeutic potential. Quantum computational methods are used to evaluate the electronic characteristics and drug-likeness of these molecules, aiming to identify promising candidates for drug development . The focus is on creating compounds with favorable pharmacokinetic profiles that could lead to new treatments for various diseases.

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with enzymes such asEGFR and VEGFR-2 , which play crucial roles in cell signaling and cancer progression.

Mode of Action

It’s plausible that it may interact with its targets in a manner similar to related compounds, potentially binding to the active sites of target proteins and modulating their activity .

Biochemical Pathways

Related compounds have been shown to affect pathways involvingEGFR and VEGFR-2 , which are involved in cell proliferation, survival, and angiogenesis.

Pharmacokinetics

A study on a similar compound, n-(4-methoxyphenyl)pentanamide, demonstrated an excellent drug-likeness profile . This suggests that N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide might also have favorable absorption, distribution, metabolism, and excretion properties, which could impact its bioavailability.

Result of Action

Similar compounds have been shown to have significant effects on cell viability and cytotoxicity . It’s plausible that N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide may have similar effects.

Eigenschaften

IUPAC Name |

N-(4-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-11-9-12(2)16(13(3)10-11)21(18,19)17-14-5-7-15(20-4)8-6-14/h5-10,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRCZRBFSIPIHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(E)-(4-methoxyphenyl)methylidene]-2-phenoxypropanehydrazide](/img/structure/B352231.png)

![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B352272.png)

![3-[(2,5-dibromophenyl)sulfonylamino]benzoic Acid](/img/structure/B352329.png)

![(2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B352330.png)